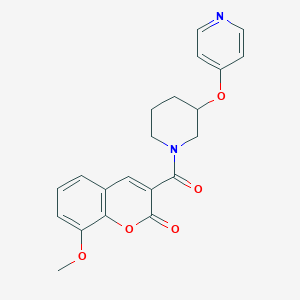

8-methoxy-3-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one

Description

This compound belongs to the coumarin family, characterized by a 2H-chromen-2-one core substituted at the 3-position with a 3-(pyridin-4-yloxy)piperidine-1-carbonyl group and an 8-methoxy group. The 8-methoxy substituent may influence electronic properties and steric effects, modulating reactivity and biological interactions .

Properties

IUPAC Name |

8-methoxy-3-(3-pyridin-4-yloxypiperidine-1-carbonyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-26-18-6-2-4-14-12-17(21(25)28-19(14)18)20(24)23-11-3-5-16(13-23)27-15-7-9-22-10-8-15/h2,4,6-10,12,16H,3,5,11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTZQTIUDUGFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCC(C3)OC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.

Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chromenone intermediate.

Attachment of the Pyridine Moiety: The pyridine moiety is attached through an etherification reaction, where a pyridine derivative reacts with the hydroxyl group of the piperidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a suitable base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a chromenone core, a piperidine ring, and a pyridine moiety, contributing to its multifaceted properties. The synthesis typically involves several steps:

- Formation of the Chromenone Core : This is achieved through the condensation of salicylaldehyde with a β-ketoester under acidic conditions.

- Introduction of the Piperidine Ring : A nucleophilic substitution reaction introduces the piperidine derivative to the chromenone intermediate.

- Attachment of the Pyridine Moiety : This is done via an etherification reaction with a pyridine derivative reacting with the hydroxyl group of the piperidine.

Chemistry

In the realm of chemistry, 8-methoxy-3-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one serves as a building block for synthesizing more complex organic molecules. Its structural features allow it to act as an intermediate in various organic synthesis processes.

Biology

The biological applications of this compound are extensive:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, suggesting its use in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

- Drug Development : It is being explored as a lead compound for new drugs targeting specific biological pathways implicated in diseases such as cancer and inflammation.

- Multitarget Approaches : Research is focused on developing multitarget-directed ligands incorporating this compound's structure to enhance efficacy against complex diseases like Alzheimer's disease .

Industry

In industrial applications, this compound is utilized in:

- Material Science : It serves as a precursor in synthesizing various industrial chemicals and materials.

- High-throughput Screening : The compound's synthesis can be optimized using high-throughput screening techniques for efficient production processes.

Antimicrobial Activity Study

A study demonstrated that derivatives of this compound exhibited potent antimicrobial activity against various bacterial strains. The IC50 values were significantly lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent.

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cells through modulation of apoptotic pathways. The results suggest that it could be developed into a therapeutic agent for specific types of cancer.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins, affecting cellular processes and exhibiting anticancer properties.

Comparison with Similar Compounds

Key Observations :

Reactivity Insights :

- The α,β-unsaturated carbonyl in chalcone-derived coumarins (e.g., 6-bromo-3-(3-(4-substituted phenyl)acryloyl)-2H-chromen-2-one) acts as a nucleophilic center, enabling Michael addition reactions .

- Computational studies on 3-[piperidine-1-carbonyl]-2H-chromen-2-one reveal a high HOMO-LUMO gap (0.156–0.335 eV), indicating stability and low electrophilicity, which may limit reactivity compared to nitro- or bromo-substituted analogs .

Physicochemical and Crystallographic Properties

- Melting Points : The target compound’s melting point is unreported, but analogs with bulky substituents (e.g., 8t: 207–209°C) suggest higher thermal stability than simpler derivatives (e.g., 8s: 158–159°C) .

- Crystallinity: The piperidine-carbonyl group in 3-[piperidine-1-carbonyl]-2H-chromen-2-one forms a monoclinic crystal lattice (space group C2/c) stabilized by hydrogen bonds, a feature likely shared by the target compound .

Biological Activity

8-Methoxy-3-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one is a synthetic compound with a complex structure that has attracted attention due to its potential biological activities. This compound features a chromenone core, which is known for various pharmacological properties, alongside a piperidine ring and a pyridine moiety that may enhance its biological efficacy.

Antimicrobial Properties

Research indicates that derivatives of coumarins, including the chromenone structure, often exhibit significant antimicrobial activity. For instance, studies have shown that certain coumarin derivatives can inhibit bacterial enzymes such as β-glucuronidase, with IC50 values indicating their potency against various microbial strains . Although specific data on the compound is limited, its structural similarities to other active coumarins suggest potential antimicrobial effects.

Anti-inflammatory Effects

The mechanism of action for this compound may involve modulation of inflammatory pathways. Compounds with similar structures have been shown to inhibit enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced production of pro-inflammatory mediators . This suggests that the compound could be explored for anti-inflammatory applications.

Anticancer Activity

The anticancer properties of coumarin derivatives are well-documented, with several studies indicating their ability to induce apoptosis in cancer cells and inhibit tumor growth. The interaction of such compounds with DNA and proteins may disrupt cellular processes critical for cancer proliferation . The specific compound's ability to bind to DNA or interfere with cancer-related pathways remains an area for further investigation.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. For example:

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory processes or cancer progression.

- DNA Interaction : The compound could potentially bind to DNA, affecting replication and transcription processes, which is crucial in cancer biology.

Synthesis and Evaluation

A study focusing on the synthesis of similar compounds highlighted the importance of substituents on the coumarin skeleton in determining biological activity. For example, varying the substituents led to significant differences in IC50 values against various targets, emphasizing structure-activity relationships (SAR) in drug design .

Comparative Biological Activity Table

Q & A

Basic: What are the key considerations for synthesizing this compound to ensure high yield and purity?

Methodological Answer:

The synthesis requires multi-step optimization, including:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) are critical for Suzuki-Miyaura coupling reactions to introduce aryl/heteroaryl groups .

- Solvent and temperature control : Reactions in 1,4-dioxane/water mixtures at 90°C enhance cross-coupling efficiency .

- Purification : Column chromatography or recrystallization ensures purity, while HPLC and NMR (¹H/¹³C) confirm structural integrity .

- Reaction monitoring : TLC with methanol-DCM (4:6) tracks intermediate formation .

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) to reduce experimental noise.

- Purity validation : Use HPLC (>95% purity) to exclude impurities influencing activity .

- Structural confirmation : X-ray crystallography or 2D NMR (e.g., NOESY) verifies stereochemistry, which impacts binding affinity .

- Environmental factors : Control storage conditions (e.g., inert atmosphere) to prevent degradation .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy, carbonyl) and piperidine/pyridine ring conformations .

- HPLC : Quantifies purity and detects byproducts using reverse-phase C18 columns .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₃H₂₃N₃O₅) .

- X-ray diffraction : Resolves crystal structure and intermolecular interactions .

Advanced: What strategies enhance target selectivity of chromen-2-one derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Modify substituents on the piperidine (e.g., pyridin-4-yloxy vs. benzodioxinyl) to optimize steric/electronic effects .

- Molecular docking : Predict binding modes with target proteins (e.g., kinases) using AutoDock or Schrödinger .

- Metabolic stability assays : Introduce fluorine or methyl groups to reduce off-target interactions .

Basic: What safety precautions are necessary for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H315/H319/H335) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen at -20°C to prevent oxidation .

Advanced: How can computational modeling predict this compound’s environmental fate?

Methodological Answer:

- QSPR models : Predict logP (lipophilicity) and biodegradation using software like EPI Suite .

- Molecular dynamics (MD) : Simulate interactions with soil/water matrices to assess persistence .

- Toxicity profiling : Use ECOSAR to estimate aquatic toxicity (e.g., LC₅₀ for fish) .

Basic: What challenges arise in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Solvent volume optimization : Transition from batch to flow reactors minimizes waste .

- Thermal control : Exothermic reactions require jacketed reactors to maintain ≤90°C .

- Catalyst recovery : Immobilize Pd catalysts on silica to reduce costs .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

- pH stability assays : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .

- Plasma stability : Use human plasma to measure esterase-mediated hydrolysis .

- Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.